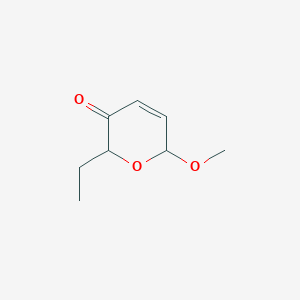

2-Ethyl-6-methoxy-2H-pyran-3(6H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-2-methoxy-2H-pyran-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-3-7-6(9)4-5-8(10-2)11-7/h4-5,7-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWBYISNYZSJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)C=CC(O1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00318415 | |

| Record name | 2H-Pyran-3(6H)-one, 2-ethyl-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00318415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60249-14-1 | |

| Record name | NSC330492 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-3(6H)-one, 2-ethyl-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00318415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethyl 6 Methoxy 2h Pyran 3 6h One and Analogues

Strategies Based on Precursor Transformation

The transformation of precursor molecules is the cornerstone of synthesizing 2-Ethyl-6-methoxy-2H-pyran-3(6H)-one and its analogues. These strategies leverage accessible starting materials, often derived from biomass, and convert them into the desired pyranone core structure through various chemical, electrochemical, or biological methods. bohrium.comrsc.orgacs.org

A paramount strategy for the synthesis of 6-hydroxy-2H-pyran-3(6H)-ones is the Achmatowicz rearrangement, an oxidative ring expansion of furfuryl alcohols. nih.govacs.orgicm.edu.pl This reaction, first reported in the 1970s, converts furan-2-yl carbinols into the dihydropyranone framework. nih.gov The resulting 6-hydroxypyranone can then be methoxylated to yield the target compound. The versatility of this reaction allows for the introduction of various substituents on the pyranone ring, making it a powerful tool for creating a library of analogues. acs.orgicm.edu.pl The general transformation starts with a furfuryl alcohol, which upon oxidation, rearranges to form the 6-hydroxy-2H-pyran-3(6H)-one. nih.gov

The Achmatowicz rearrangement can be effectively catalyzed by various metal complexes, offering an alternative to traditional stoichiometric oxidants. Vanadium catalysts, such as vanadyl triisopropoxide (VO(OiPr)₃), have been shown to facilitate this transformation cleanly. researchgate.netnih.govclockss.org In this method, the furfuryl alcohol is treated with an oxidant like cumene (B47948) hydroperoxide (CHP) or tert-butyl hydroperoxide (TBHP) in the presence of a catalytic amount of the vanadium species. nih.govclockss.org This approach is advantageous as it often proceeds under non-aqueous conditions, simplifying product isolation. researchgate.netnih.gov Studies have shown that the VO(OiPr)₃/CHP system provides good to excellent yields for a range of substituted furfuryl alcohols. clockss.org For example, the reaction of furfuryl alcohol itself gives the corresponding 6-hydroxy-2H-pyran-3(6H)-one in a 72% isolated yield. clockss.org

| Entry | Substrate (Furfuryl Alcohol) | Catalyst System | Yield (%) | Reference |

| 1 | Furfuryl alcohol (1a) | VO(OiPr)₃ / CHP | 72 | clockss.org |

| 2 | 5-Methylfurfuryl alcohol (1b) | VO(OiPr)₃ / CHP | 78 | clockss.org |

| 3 | 5-Methylfurfuryl alcohol (1b) | VO(acac)₂ / TBHP | 61 | clockss.org |

| 4 | Furfurol | VO(OiPr)₃ / TBHP | - | researchgate.netnih.gov |

Table 1: Comparison of Metal-Catalyzed Achmatowicz Rearrangement Conditions. Yields correspond to the respective pyranone products.

In the pursuit of greener synthetic routes, enzymatic catalysis has emerged as a powerful tool for the Achmatowicz rearrangement. Laccases, a class of copper-containing oxidase enzymes, are particularly noteworthy. researchgate.netnih.gov These enzymes, often used in combination with a mediator molecule like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), can selectively oxidize furfuryl alcohols to the corresponding pyranones. researchgate.netnih.govnih.gov The laccase-mediator system (LMS) utilizes molecular oxygen from the air as the ultimate oxidant, producing water as the only byproduct, which is a significant environmental advantage. nih.govhelsinki.fi Laccases from various sources, such as Pleurotus ostreatus (POXC and POXA1b), have been successfully applied. researchgate.netnih.gov The reaction conditions, including pH and mediator concentration, are crucial for achieving high conversion rates. For instance, quantitative production of furfural (B47365) from furfuryl alcohol was achieved after 16 hours using laccases from P. ostreatus with 20 mol% of TEMPO. nih.gov While this specific study focused on furfural production, the underlying oxidative process is directly applicable to the Achmatowicz rearrangement. The enzyme effectively re-oxidizes the mediator, which in turn oxidizes the furfuryl alcohol substrate. nih.gov

| Enzyme Source | Mediator (mol%) | pH | Time (h) | Conversion (%) | Reference |

| P. ostreatus (POXC/POXA1b) | TEMPO (20%) | 6.5 / stable | 16 | ~100 (to furfural) | nih.gov |

| P. ostreatus (POXC/POXA1b) | TEMPO (5%) | 6.5 / stable | 72 | 95 (to furfural) | researchgate.netnih.gov |

| C. fumago (Chloroperoxidase) | - | 6.0 | - | Good to excellent | helsinki.fi |

Table 2: Examples of Enzymatic Oxidation of Furfuryl Alcohol Derivatives.

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, offers a sustainable alternative to traditional solvent-based synthesis. rsc.orgnih.gov A solvent-free catalytic protocol for the Achmatowicz rearrangement has been developed using potassium bromide (KBr) and Oxone as the catalytic system, with chromatographic alumina (B75360) (Al₂O₃) as a solid support. wordpress.comrsc.org This method avoids the use of bulk organic solvents, which simplifies the workup process and minimizes environmental impact. wordpress.comrsc.org The reaction proceeds smoothly by grinding the reactants together, and the protocol has been successfully scaled up from milligram to gram quantities. wordpress.com This approach highlights a significant step towards cleaner chemical manufacturing processes. rsc.org

Electrochemical methods provide an appealing and sustainable strategy for the Achmatowicz reaction. nih.govresearchgate.net This approach uses electrical current to drive the oxidation of furfuryl alcohol derivatives. researchgate.netosti.gov An electrocatalytic method has been reported using a heterogenized nickel electrocatalyst, which effectively mediates the reaction in an aqueous environment. researchgate.netosti.gov This is a significant improvement over earlier electrochemical methods that often required bromide salts and organic solvents. nih.govresearchgate.net For example, early methods using platinum and nickel electrodes in methanol (B129727) with ammonium (B1175870) bromide achieved yields of 66%, but required subsequent hydrolysis to obtain the hydropyranone. nih.govresearchgate.net More advanced systems demonstrate high efficiency and robustness, allowing for the reaction to be performed for multiple cycles with nearly complete conversion of the furfuryl alcohol. researchgate.net

| Anode/Cathode | Electrolyte/Solvent | Conditions | Yield (%) | Faradaic Efficiency (%) | Reference |

| Pt / Ni | NH₄Br / MeOH | -15 °C, 4.8 V | 66 | 77 | nih.govresearchgate.net |

| Ni-DVBP / - | 0.1 M phosphate (B84403) buffer (pH 7) | 1.4 V vs Ag/AgCl | High conversion | - | researchgate.net |

| Graphite / Graphite | NaBr / H₂O | 2.9 V | 77 (to 2(5H)-furanone) | - | nih.gov |

Table 3: Comparison of Electrochemical Synthesis Strategies for Pyranone Derivatives.

Pyranones are a class of polyketides, which are natural products assembled from simple acyl-CoA units like acetyl-CoA and malonyl-CoA. bohrium.commdpi.com This natural biosynthetic pathway has inspired the development of biotechnological and biomimetic methods for synthesizing 4-hydroxy-2-pyrones and related structures. bohrium.commdpi.com These methods often involve the cyclization of 1,3,5-tricarbonyl compounds, mimicking the action of polyketide synthases (PKS). bohrium.commdpi.com Beyond polyketide pathways, other renewable bio-based feedstocks are being explored. For example, a green and scalable synthesis of 2-pyrones has been developed starting from bio-sourced galactaric acid, which can be derived from the fermentation of sugars like glucose. rsc.orguni-regensburg.de This highlights a move away from fossil-based starting materials towards a more sustainable chemical industry. rsc.orguni-regensburg.de

Oxidative Rearrangement of Furfuryl Alcohols (Achmatowicz Rearrangement)

Cyclization and Condensation Protocols

The formation of the pyranone ring is often achieved through cyclization and condensation reactions, which are fundamental in heterocyclic chemistry. These methods can involve the sequential or simultaneous formation of multiple bonds to construct the core structure.

Multi-component Reactions for Pyranone Ring Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating portions of all starting materials. scielo.org.mxresearchgate.net This approach is valued for its atom economy, reduced number of purification steps, and ability to rapidly generate molecular diversity. mdpi.com The synthesis of 4H-pyran derivatives, structurally related to 2H-pyran-3(6H)-ones, is frequently accomplished through a three-component reaction involving an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound (such as ethyl acetoacetate). scielo.org.mxresearchgate.net

The general mechanism for these MCRs typically begins with a Knoevenagel condensation between the aldehyde and the active methylene compound. nih.govnih.gov This is followed by a Michael addition of the 1,3-dicarbonyl compound to the resulting electron-deficient alkene. The final step is an intramolecular cyclization and subsequent dehydration to yield the stable 4H-pyran ring. nih.gov A variety of catalysts, including basic catalysts like piperidine, ammonium hydroxide (B78521), or solid-supported bases such as KOH-loaded CaO, have been successfully employed to facilitate these transformations. scielo.org.mxresearchgate.net The use of green chemistry principles, such as solvent-free conditions or alternative energy sources like infrared irradiation, has also been reported to enhance the efficiency and environmental friendliness of these syntheses. scielo.org.mxresearchgate.net

For instance, the reaction of an aldehyde, malononitrile, and ethyl acetoacetate (B1235776) can be catalyzed by ammonium hydroxide under infrared irradiation to produce 2-amino-3-cyano-4H-pyran derivatives in high yields and short reaction times. scielo.org.mx

Table 1: Examples of Catalysts in Multi-component Synthesis of Pyran Derivatives

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| Ammonium Hydroxide | Benzaldehyde, Malononitrile, Ethyl Acetoacetate | Infrared Irradiation, 5 min | 91 | scielo.org.mx |

| KOH loaded CaO | Aromatic Aldehydes, Malononitrile, Ethyl Acetoacetate | Solvent-free, 60°C, 10-120 min | 88-95 | researchgate.net |

| SnCl₂@nano SiO₂ | Aryl Aldehydes, Malononitrile, Ethyl Acetoacetate | Ethanol, 25 min | 96 | mdpi.com |

| CaO@SiO₂-NH₂-Sal-Zn | Benzaldehyde, Malononitrile, 4-Hydroxycoumarin | Solvent-free, RT, 10 min | 97 | mdpi.com |

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, typically a weak amine like piperidine. wikipedia.org The product is an α,β-unsaturated dicarbonyl or related compound, which is a key intermediate for subsequent cyclization reactions to form heterocyclic rings. wikipedia.orgorganic-chemistry.org

In the context of pyranone synthesis, the Knoevenagel condensation is often the initial step in a tandem or multi-component reaction sequence. nih.govmdpi.com For example, the reaction between an aldehyde and a β-dicarbonyl compound, such as dimedone or 1,3-dimethylbarbituric acid, generates a reactive intermediate. nih.govmdpi.comresearchgate.net This intermediate can then undergo further transformations, like a Michael addition followed by cyclization, to build the pyran ring. nih.govmdpi.com The reaction mechanism is believed to proceed through the formation of a Knoevenagel adduct, which then acts as the substrate for the subsequent intramolecular ring-closing step. nih.gov

The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation with concomitant decarboxylation. wikipedia.orgorganic-chemistry.org

Intramolecular Cyclization Pathways

Intramolecular cyclization is a critical step in the synthesis of many heterocyclic systems, including the 2H-pyran-3(6H)-one core. A prominent pathway involves the 6π-electrocyclization of a conjugated 1-oxatriene intermediate. nih.govnih.gov These 1-oxatriene systems can be generated in situ from the condensation of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds. nih.gov

The stability of the resulting 2H-pyran ring is often in equilibrium with its open-chain valence isomer, the 1-oxatriene. nih.gov This equilibrium can be shifted toward the cyclic pyran form by incorporating structural features that favor cyclization, such as substitution patterns that stabilize the heterocyclic ring or the fusion of the pyran to another ring system. nih.gov For example, the condensation of cyclic 1,3-dicarbonyl compounds with functionalized enals has been shown to produce stable bicyclic 2H-pyrans. nih.gov

Another powerful method for constructing fused pyran systems is the intramolecular nitrile oxide cycloaddition (INOC) reaction. This process involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne tethered to the same molecule, leading to the formation of fused isoxazoline (B3343090) or isoxazole (B147169) rings, which can be further transformed into pyran-containing structures. mdpi.com

Advanced Synthetic Transformations

Beyond classical condensation and cyclization, more advanced synthetic transformations are employed to construct and functionalize the 2-ethyl-6-methoxy-2H-pyran-3(6H)-one scaffold, offering high levels of control over stereochemistry and molecular complexity.

Diels-Alder Cycloaddition Reactions in Pyranone Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful and widely used method for forming six-membered rings with excellent regio- and stereocontrol. wikipedia.orgorganic-chemistry.org In the synthesis of pyranone-related structures, 2H-pyran-3(6H)-ones themselves can act as dienophiles.

Optically active 2-alkoxy-2H-pyran-3(6H)-ones have been synthesized and used as dienophiles in Diels-Alder cycloadditions. nih.gov For example, the reaction of 2-methoxy-2H-pyran-3(6H)-one derivatives with dienes like 2,3-dimethylbutadiene and butadiene has been studied. nih.gov These reactions can be performed under thermal conditions, but Lewis acid promotion often leads to higher yields and significantly improved diastereoselectivities. nih.gov The major cycloadduct typically results from the diene approaching the less sterically hindered face of the pyranone dienophile. nih.gov

Furthermore, 2-pyrones can serve as dienes in Diels-Alder reactions, although they are often reluctant partners due to their aromatic character. nih.gov These reactions provide access to valuable bicyclic lactones. nih.govresearchgate.net The inverse-electron-demand Diels-Alder (IEDDA) reaction of electron-poor 2-pyrones is also a known strategy. researchgate.net The resulting bicyclic adducts can undergo a retro-Diels-Alder reaction to extrude carbon dioxide, leading to the formation of functionalized cyclohexadienes or aromatic compounds. wikipedia.org

Table 2: Diels-Alder Reactions of 2-Alkoxy-2H-pyran-3(6H)-ones with Dienes

| Dienophile | Diene | Conditions | Yield (%) | Diastereoselectivity (%) | Reference |

| 2-Methoxy-2H-pyran-3(6H)-one analogue | 2,3-Dimethylbutadiene | Thermal | ~50 | >80 | nih.gov |

| 2-Methoxy-2H-pyran-3(6H)-one analogue | 2,3-Dimethylbutadiene | Lewis Acid (Eu(fod)₃) | ~80 | >94 | nih.gov |

| 2-Methoxy-2H-pyran-3(6H)-one analogue | Butadiene | Thermal | ~50 | >80 | nih.gov |

| 2-Methoxy-2H-pyran-3(6H)-one analogue | Butadiene | Lewis Acid (Eu(fod)₃) | ~80 | >94 | nih.gov |

Michael Addition Strategies for Functionalization

The Michael addition, or conjugate addition, is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This reaction is fundamental to many pyranone syntheses, often occurring as an intermediate step in multi-component reactions following an initial Knoevenagel condensation. nih.govmdpi.com

Beyond its role in ring formation, the Michael addition is a key strategy for the functionalization of pre-formed pyranone rings. The α,β-unsaturated ketone moiety within the 2H-pyran-3(6H)-one structure is an excellent Michael acceptor. sci-hub.st This allows for the introduction of a wide variety of substituents at the C-2 position by reacting the pyranone with suitable nucleophiles. For example, the addition of thiols to the double bond of 6-hydroxy-2H-pyran-3(6H)-one derivatives has been reported. sci-hub.st

Organocatalysis has emerged as a powerful tool for achieving enantioselective Michael additions. beilstein-journals.org Chiral primary or secondary amines, often derived from cinchona alkaloids, can catalyze the addition of nucleophiles to α,β-unsaturated systems, including those related to pyranones, with high enantioselectivity. rsc.orgbuchler-gmbh.com This strategy allows for the creation of chiral centers with a high degree of control, which is crucial for the synthesis of biologically active molecules. The reaction proceeds through the formation of a transient enamine or iminium ion, which directs the stereochemical outcome of the nucleophilic attack. rsc.org

Domino Reaction Sequences for Complex Architectures

Domino reactions, also referred to as cascade or tandem reactions, represent a highly efficient strategy in organic synthesis, enabling the formation of multiple chemical bonds in a single operation without isolating intermediates. numberanalytics.com This approach is prized for its atom economy, reduction in solvent use and purification steps, and its ability to rapidly construct complex molecular architectures from simple precursors. numberanalytics.comnih.gov

In the context of pyranone synthesis, domino reactions provide a powerful tool for assembling highly functionalized and polycyclic systems. acs.orgresearchgate.net A notable example is the base-promoted domino protocol for the synthesis of 6-aryl-4-(substituted)-2-oxo-2H-pyran-3-carbonitriles. This process begins with readily available α-aroylketene dithioacetals and malononitrile. acs.org The reaction sequence involves a series of consecutive steps: an initial addition-elimination, followed by intramolecular cyclization, and potentially further ring-opening and closing sequences to generate the complex pyranone core. acs.org This method avoids the use of organometallic catalysts and allows for the construction of diverse pyranone-based fluorophores. acs.org

Another versatile domino strategy is the Knoevenagel condensation followed by a 6π-electrocyclization. nih.gov This sequence typically involves the reaction of an enal with a 1,3-dicarbonyl compound. nih.gov The initially formed 1-oxatriene intermediate undergoes a spontaneous electrocyclic ring closure to form the stable 2H-pyran ring. nih.gov This protocol has been successfully applied to generate a wide array of pyran structures, including pyranocoumarins and pyranoquinolinones, by varying the starting components. nih.gov

Table 1: Example of a Domino Reaction for Pyranone Synthesis

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Key Transformations | Product Type | Reference |

|---|---|---|---|---|---|

| α-Aroylketene dithioacetal | Malononitrile | KOH, DMF, 100 °C | Addition-elimination, Intramolecular cyclization | 4-(Methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitrile | acs.org |

| 1,3-Dicarbonyl compound | Enal | Pyridine or Water, 80 °C | Knoevenagel condensation, 6π-Electrocyclization | Substituted 2H-Pyrans | nih.gov |

Cross-Coupling Reactions for Substituted Pyranones

Cross-coupling reactions, particularly those catalyzed by palladium, are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.com The general catalytic cycle involves an oxidative addition of an organohalide to a low-valent metal catalyst (e.g., Pd(0)), followed by transmetalation with an organometallic reagent, and concluding with a reductive elimination that releases the final product and regenerates the catalyst. youtube.com

These reactions have been effectively applied to the synthesis of substituted pyranones, allowing for the precise installation of aryl, vinyl, and other groups onto the heterocyclic core. nih.govorganic-chemistry.org A common strategy involves using a pyranone scaffold functionalized with a suitable leaving group, such as a halogen or a tosylate. nih.govresearchgate.net For instance, 3,5-dibromo-2-pyrone has been used as a versatile platform for regioselective Suzuki-Miyaura coupling reactions. nih.gov By carefully selecting the reaction conditions (catalyst, ligand, and solvent), it is possible to selectively substitute either the 3- or 5-position with various aryl- and vinyl-boronic acids. nih.gov

Similarly, Stille cross-coupling reactions, which utilize organotin reagents, have been employed to create 2,3,6-trisubstituted-2-pyrones from 4-chloro-2,3-disubstituted-2-cyclobutenones. nih.gov This reaction proceeds via a carbonylative cross-coupling followed by thermal isomerization to furnish the pyrone ring. nih.gov The synthesis of analogues of the target compound, such as 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one, has been accomplished, demonstrating the utility of these methods for creating pyranones with specific substitution patterns for biological evaluation. nih.gov

Table 2: Cross-Coupling Reactions for Pyranone Synthesis

| Coupling Reaction | Pyranone Precursor | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3,5-Dibromo-2-pyrone | Aryl/Vinyl-boronic acids | Pd catalyst (e.g., Pd(PPh₃)₄) | 3- or 5-Substituted 2-pyrones | nih.gov |

| Stille | 4-Chloro-2-cyclobutenone | Alkenyl/Aryl-tin reagents | Pd catalyst | 2,3,6-Trisubstituted-2-pyrones | nih.gov |

| Sonogashira | 3,5-Dibromo-2-pyrone | Terminal alkynes | Pd/Cu catalyst | Alkynylated 2-pyrones | nih.gov |

Stereoselective Synthesis of Pyranone Frameworks

The synthesis of pyranone natural products and their analogues often requires precise control over stereochemistry, as their biological activity is typically dependent on a specific three-dimensional arrangement. nih.gov Stereoselective synthesis aims to produce a single stereoisomer from a mixture of possibilities. wiley.com A multitude of strategies have been developed to construct the chiral centers within pyranone frameworks, reflecting the importance of these scaffolds in medicinal chemistry and total synthesis. nih.govnih.gov Key approaches include enantioselective oxidation, the use of chiral auxiliaries to direct reactions, and dynamic kinetic resolution techniques to enhance yield and enantiopurity. nih.govnih.govnih.gov

Enantioselective Oxidation Methods

Enantioselective oxidation is a powerful method for creating chiral centers. In the context of pyranone synthesis, the Achmatowicz reaction is a prominent example. This reaction involves the oxidative rearrangement of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one. nih.govcapes.gov.br

A significant advancement is the development of a one-pot catalytic asymmetric protocol that combines the enantioselective alkylation of 2-furfurals with a subsequent Achmatowicz oxidation. nih.gov In this process, a dialkylzinc reagent adds to a 2-furfural in the presence of a chiral catalyst, such as (-)-MIB (3-exo-morpholinoisoborneol), to generate an enantioenriched furyl zinc alkoxide intermediate. nih.gov This intermediate is then oxidized in the same pot using an oxidizing agent like N-bromosuccinimide (NBS), which promotes the rearrangement to the desired enantioenriched pyranone. nih.gov This method provides access to a variety of chiral pyranones with high enantioselectivities (often >90% ee) and in good yields, simply by varying the furfural substrate and the organozinc reagent. nih.gov

Table 3: One-Pot Enantioselective Pyranone Synthesis via Oxidation

| Furfural Substrate | Organozinc Reagent | Oxidizing Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 2-Furfural | ZnEt₂ | NBS | 73 | 94 | nih.gov |

| 5-Methyl-2-furfural | ZnEt₂ | NBS | 77 | 97 | nih.gov |

| 5-(TBSOM)-2-furfural | ZnEt₂ | NBS | 68 | 98 | nih.gov |

| 4,5-Dimethyl-2-furfural | ZnMe₂ | NBS | 46 | 92 | nih.gov |

Chiral Auxiliary-Based Approaches

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After serving its purpose, the auxiliary can be cleaved and often recycled. wikipedia.org This strategy is widely used in asymmetric synthesis to create stereocenters with high predictability.

In the synthesis of precursors to pyranones, chiral auxiliaries are frequently employed in reactions such as aldol (B89426) additions and alkylations to establish the desired stereochemistry. nih.gov Evans oxazolidinones are a classic example. An N-acyl oxazolidinone can be converted into a stereodefined enolate, which then reacts with an electrophile (e.g., an aldehyde in an aldol reaction) from the less sterically hindered face, as directed by the bulky substituent on the auxiliary. scielo.org.mx This allows for the creation of new stereocenters with high diastereoselectivity. scielo.org.mx Similarly, pseudoephedrine can be used as a chiral auxiliary in amide form to direct the alkylation of enolates. wikipedia.org

More sophisticated auxiliaries derived from carbohydrates have also been designed. For instance, a 2-deoxy-D-glucose-derived lithioallene has been used as a chiral auxiliary in the allene (B1206475) ether Nazarov cyclization to produce chiral cyclopentenones, which can be precursors to other complex structures. nih.gov The stereochemistry of the auxiliary on the pyranose ring directly controls the stereochemical outcome of the cyclization. nih.gov

Table 4: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Reaction | Function | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Aldol Addition, Alkylation | Directs electrophilic attack on a prochiral enolate. | scielo.org.mx |

| Pseudoephedrine | Alkylation | Forms a chiral amide to direct alkylation of the α-carbon. | wikipedia.org |

| Camphorsultam | Diels-Alder, Aldol Addition | Provides steric shielding to control approach of reagents. | wikipedia.org |

| SAMP/RAMP Hydrazines | Alkylation | Forms a chiral hydrazone to direct α-alkylation of ketones/aldehydes. | wikipedia.org |

Dynamic Kinetic Resolution Techniques

Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. However, a standard kinetic resolution has a maximum theoretical yield of 50% for a single enantiomer. princeton.edu Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the kinetic resolution with an in situ racemization of the slower-reacting enantiomer. princeton.edu This continuous interconversion allows for the theoretical conversion of 100% of the starting racemate into a single enantiomerically pure product. princeton.edumdpi.com

A highly effective DKR process has been applied to the synthesis of enantiopure precursors for pyranones. nih.gov This method involves the resolution of racemic homoallylic alcohols using a combination of an enzyme and a metal catalyst. nih.govmdpi.com Candida antarctica lipase (B570770) B (CALB) selectively acylates one enantiomer of the alcohol (e.g., the R-enantiomer) at a faster rate. Simultaneously, a ruthenium catalyst, such as Shvo's catalyst, racemizes the remaining, slower-reacting S-enantiomer. nih.govmdpi.com This process funnels the entire racemic starting material into a single, enantiopure homoallylic acetate (B1210297) in high yield and with excellent enantioselectivity. nih.gov These chiral acetates can then be further transformed, for example, through ring-closing metathesis, to afford enantiomerically pure 5,6-dihydropyran-2-ones. nih.gov Another DKR approach uses a chiral ruthenium complex to catalyze the asymmetric transfer hydrogenation of racemic α-aryl-γ-keto malononitriles, which then undergo spontaneous cyclization to yield chiral dihydropyrans with high diastereo- and enantioselectivity. nih.gov

Table 5: Dynamic Kinetic Resolution of Homoallylic Alcohols for Pyranone Synthesis

| Substrate | Resolution Catalyst | Racemization Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| (±)-1-Phenylbut-3-en-1-ol | Candida antarctica Lipase B | Ru-complex (2) | (R)-1-Phenylbut-3-en-1-yl acetate | 98 | >99 | nih.gov |

| (±)-1-(Naphthalen-2-yl)but-3-en-1-ol | Candida antarctica Lipase B | Ru-complex (2) | (R)-1-(Naphthalen-2-yl)but-3-en-1-yl acetate | 96 | >99 | nih.gov |

| (±)-Undec-1-en-4-ol | Candida antarctica Lipase B | Ru-complex (2) | (R)-Undec-1-en-4-yl acetate | 95 | >99 | nih.gov |

Reaction Chemistry and Mechanistic Investigations of 2 Ethyl 6 Methoxy 2h Pyran 3 6h One

Oxidation Chemistry and Mechanisms

The oxidation of the pyranone ring system, and its precursors, is fundamental to its synthesis and subsequent reactions. Key oxidative processes include single electron transfer and photooxidation pathways, often involving the conversion of furan (B31954) derivatives into the dihydropyranone core.

Single Electron Transfer (SET) Processes and Cation Radical Intermediates

The formation of 2H-pyran-3(6H)-ones from furfuryl alcohols, a process known as the Achmatowicz reaction, can proceed through various oxidative mechanisms, including those involving single-electron-transfer (SET). researchgate.net While detailed mechanistic studies specifically on 2-Ethyl-6-methoxy-2H-pyran-3(6H)-one are not extensively documented, the general mechanism for the oxidative ring expansion of furfuryl alcohols provides significant insight. This transformation involves the oxidation of a furan ring to generate a dihydropyran structure. researchgate.netwikipedia.org

The process is initiated by an oxidizing agent which can facilitate the removal of an electron from the furan ring, leading to the formation of a cation radical intermediate. This highly reactive species undergoes further reactions, including attack by a nucleophile (like methanol (B129727) in many syntheses) and subsequent rearrangement to yield the more stable 6-hydroxy or 6-alkoxy-2H-pyran-3(6H)-one structure. wikipedia.orgchem-station.com The stability and reactivity of such cation intermediates are crucial in determining the reaction pathway and final product distribution.

Photooxidation Pathways

Photooxidation represents another significant pathway for the formation and transformation of pyranone structures. The use of photolytic oxygenation is a recognized method for inducing the Achmatowicz rearrangement. researchgate.net This process typically involves a photosensitizer, such as Rose Bengal, which, upon irradiation, generates singlet oxygen (¹O₂). researchgate.net

Singlet oxygen can then react with a suitable precursor, like a furfuryl alcohol, in a [4+2] cycloaddition (Diels-Alder type) reaction. This forms an unstable endoperoxide intermediate which subsequently rearranges to the corresponding 6-hydroxy-2H-pyran-3(6H)-one. researchgate.net The efficiency of this photooxidative degradation can be enhanced by various factors, including the presence of photo-reactive polymers that act as sources of singlet oxygen or facilitate electron transfer. researchgate.net

Gold-catalyzed oxidation of specific substrates, such as 4-oxahepta-1,6-diynes, can also lead to the formation of 2H-pyran-3(6H)-one derivatives through intermediates like α-oxo gold carbenes. rsc.orgrsc.org

Nucleophilic and Electrophilic Reactivity of the Pyrone Ring

The 2H-pyran-3(6H)-one ring contains multiple reactive sites, making it susceptible to both nucleophilic and electrophilic attack. The α,β-unsaturated ketone moiety is a key feature governing its reactivity, alongside the substituents on the pyran ring.

Substitution Reactions at Methoxy (B1213986) and Ethyl Positions

Substituents on the pyranone ring can undergo various chemical reactions. The methoxy group at the C-6 position is part of an acetal (B89532) functionality. Such groups are susceptible to substitution reactions, particularly under acidic conditions, allowing for the introduction of different alkoxy or other nucleophilic groups.

While specific studies on substitution at the ethyl group at the C-2 position are scarce, this alkyl group primarily exerts steric and electronic effects on the reactivity of the pyranone ring. Direct substitution on the ethyl group would typically require harsh, radical conditions not commonly employed in the standard chemistry of this ring system.

Regioselectivity and Stereoselectivity in Addition Reactions

Addition reactions to the α,β-unsaturated ketone system of 2-Ethyl-6-methoxy-2H-pyran-3(6H)-one are governed by principles of regioselectivity and stereoselectivity. Regioselectivity refers to the preference for one direction of bond formation over others, resulting in constitutional isomers. masterorganicchemistry.commasterorganicchemistry.com Stereoselectivity refers to the preference for the formation of one stereoisomer over another. masterorganicchemistry.com

Regioselectivity: In reactions like Michael addition, nucleophiles will preferentially attack the C-5 position of the pyranone ring due to the electronic influence of the C-3 ketone. For example, in multicomponent reactions involving pyranones, a Michael addition step often follows a Knoevenagel condensation, with the pyranone acting as the Michael donor. mdpi.com

Stereoselectivity: The substituents on the chiral centers, particularly at C-2 and C-6, play a crucial role in directing the stereochemical outcome of addition reactions. Research on analogous sugar-derived 2-S-substituted-2H-pyran-3(6H)-ones has shown that the substituent at the C-2 position can exert high stereocontrol in reactions such as reductions and cycloadditions involving the α,β-unsaturated carbonyl system. nih.gov This suggests that the ethyl group in the target compound would similarly influence the facial selectivity of incoming reagents, leading to a preference for either syn or anti addition relative to the existing substituent. masterorganicchemistry.com The approach of the reagent will be sterically hindered on one face of the molecule, favoring addition from the less hindered face.

| Reaction Type | Substrate Class | Key Observation | Reference |

|---|---|---|---|

| Reduction / Cycloaddition | 2-S-substituted-2H-pyran-3(6H)-ones | The substituent at the C-2 position provides high stereocontrol, dictating the stereochemical outcome of the reaction. | nih.gov |

| Michael Addition | 4-hydroxy-6-methyl-2H-pyran-2-one | Acts as a nucleophile, adding to an electrophilic double bond to form a new carbon-carbon bond. | mdpi.com |

Rearrangement Reactions

The pyranone skeleton is a versatile synthetic intermediate that can be both formed through and participate in various rearrangement reactions.

The most notable process associated with this structure is the Achmatowicz rearrangement, an organic reaction that converts a furan into a dihydropyran. wikipedia.org In this oxidative ring expansion, a furfuryl alcohol is treated with an oxidizing agent like bromine in methanol or meta-chloroperoxybenzoic acid (m-CPBA) to produce a 2,5-dimethoxy-2,5-dihydrofuran, which then rearranges to the 6-hydroxy-2H-pyran-3(6H)-one upon treatment with dilute acid. wikipedia.orgchem-station.comnih.gov This reaction is a cornerstone in the synthesis of monosaccharides and other bioactive molecules from furan precursors. wikipedia.orgwikipedia.org

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Furfuryl alcohol | 1. Br₂, CH₃OH; 2. dil. H₂SO₄ | 6-hydroxy-2H-pyran-3(6H)-one | wikipedia.org |

| (5-alkylfuran-2-yl)carbinols | Laccase, O₂ | 6-hydroxy-2H-pyran-3(6H)-ones | |

| Furfuryl alcohol | m-CPBA | Dihydropyranone hemiacetal | nih.gov |

Furthermore, pyran-2-one derivatives can undergo interesting rearrangement reactions where the pyran ring is opened by various nucleophilic reagents. researchgate.net Depending on the nucleophile used (e.g., amines, hydrazines), the ring-opened intermediate can recyclize to form a wide array of different five- or six-membered heterocyclic systems, such as pyridones, pyrazoles, isoxazoles, and pyrimidines. researchgate.net The 6-alkoxy-2H-pyran-3(6H)-one structure can also be converted to γ-pyrones, such as maltol, through a series of rearrangement steps. capes.gov.br

Acid-Catalyzed Rearrangements

Acid-catalyzed rearrangements are pivotal in the synthesis and transformation of dihydropyranone systems. Lewis acids, in particular, have been employed to promote rearrangements that establish the core 2H-pyran-3(6H)-one structure.

A notable example involves the synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones through a tin(IV) chloride (SnCl₄)-promoted glycosylation and rearrangement of acetylated glycals. nih.gov In a process analogous to what would be required for the synthesis of 2-Ethyl-6-methoxy-2H-pyran-3(6H)-one, a protected D-xylal derivative can be treated with a suitable alcohol in the presence of SnCl₄. nih.gov This reaction proceeds in a single step to furnish the corresponding 2-alkoxy-2H-pyran-3(6H)-one. nih.gov The Lewis acid facilitates the departure of the anomeric substituent and promotes the subsequent attack by the alcohol, followed by a rearrangement to yield the stable pyranone ring system. The use of chiral alcohols in this process can lead to the formation of enantiomerically pure products. nih.gov

These acid-catalyzed reactions highlight the utility of Lewis acids in constructing the dihydropyranone skeleton, a key structural motif in various biologically active compounds.

Achmatowicz Rearrangement Mechanism Elucidation

The Achmatowicz rearrangement is a cornerstone in the synthesis of 6-hydroxy-2H-pyran-3(6H)-ones from furan derivatives. This oxidative rearrangement provides a powerful entry into the dihydropyranone class of compounds. While a specific study on 2-ethyl-2-furylcarbinol is not available, the mechanism can be elucidated from extensive research on similar substrates.

The reaction is typically initiated by the oxidation of a furfuryl alcohol derivative. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The generally accepted mechanism proceeds as follows:

Epoxidation of the Furan Ring: The furan ring undergoes epoxidation at the 2,5-position, a process driven by the electron-rich nature of the furan ring.

Ring Opening and Hemiacetal Formation: The resulting epoxide is unstable and undergoes spontaneous ring opening, often facilitated by a protic solvent or trace amounts of acid. This leads to the formation of a six-membered ring hemiacetal.

Tautomerization: The hemiacetal then tautomerizes to the more stable 6-hydroxy-2H-pyran-3(6H)-one.

In a specific example, the oxidation of 2-chloro-1-(furan-2-yl)ethanol with m-CPBA yielded 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one in a 70% yield. researchgate.net This demonstrates the efficiency of the Achmatowicz rearrangement in constructing the pyranone core, even with functionalized side chains. More recently, enzymatic versions of the Achmatowicz reaction have been developed, utilizing laccase and a mediator like TEMPO with aerial oxygen as the oxidant, affording high yields of 6-hydroxy-(2H)-pyran-3(6H)-ones.

The resulting 6-hydroxy group can be subsequently converted to a 6-methoxy group, as in the target compound, through standard etherification procedures, such as reaction with methyl iodide in the presence of a base like silver oxide.

Hydrolytic and Degradation Pathways

The stability of 2-Ethyl-6-methoxy-2H-pyran-3(6H)-one is influenced by the presence of the enone system and the acetal-like linkage at the C-6 position. These structural features suggest susceptibility to both acidic and basic conditions, leading to various degradation pathways.

Under acidic conditions, the acetal moiety is prone to hydrolysis. Treatment of 6-alkoxy-2H-pyran-3(6H)-ones with strong organic acids can lead to the cleavage of the C-O bond at the anomeric center (C-6). google.com This can initiate a cascade of reactions, potentially leading to ring-opened products or further rearrangements. For instance, the rearrangement of 6-alkoxy-2,3-dihydro-6H-pyran-3-ones to cyclopentenone derivatives has been observed to be catalyzed by specific acids, indicating that the pyranone ring system can be sensitive to acidic environments. researchgate.net

The α,β-unsaturated ketone (enone) functionality within the pyranone ring is a Michael acceptor. This makes the C-4 and C-5 positions susceptible to nucleophilic attack. Under basic conditions, while some related structures have shown stability, the potential for Michael addition of hydroxide (B78521) or other nucleophiles exists, which could lead to the degradation of the core structure. nih.gov For example, the biological activity of some 6-hydroxy-2H-pyran-3(6H)-ones with thiol-containing molecules is thought to proceed via a retro-Michael reaction, highlighting the reactivity of the enone system. researchgate.net

Advanced Structural Analysis and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules like 2-Ethyl-6-methoxy-2H-pyran-3(6H)-one. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemical relationships of atoms within the molecule.

Proton NMR (¹H NMR) Analysis

While specific ¹H NMR spectral data for 2-Ethyl-6-methoxy-2H-pyran-3(6H)-one is not widely available in public repositories, a theoretical analysis based on its structure allows for the prediction of expected signals. The spectrum would be anticipated to show distinct peaks corresponding to the ethyl group (a triplet and a quartet), the methoxy (B1213986) group (a singlet), and the protons on the pyran ring. The coupling patterns and chemical shifts of the pyran ring protons would be particularly important for establishing the relative stereochemistry at the C2 and C6 positions. For a related compound, 4,6-dimethoxy-2-methyl-2H-pyran-3(6H)-one, the NMR signals in CDCl₃ were reported at δ 5.75 (1H, d, J = 4Hz), 5.3 (1H, d, J = 4Hz), 4.62 (1H, q, J = 7Hz), 3.68 (3H, s), 3.52 (3H, s), and 1.2 (3H, t, J = 7Hz). prepchem.com

Carbon-13 NMR (¹³C NMR) Analysis

Complementing the proton NMR, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in 2-Ethyl-6-methoxy-2H-pyran-3(6H)-one would produce a distinct signal. The spectrum would be expected to show eight signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts would indicate the nature of each carbon; for example, the carbonyl carbon (C3) would appear significantly downfield, while the carbons of the ethyl and methoxy groups would be found in the upfield region.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of 2-Ethyl-6-methoxy-2H-pyran-3(6H)-one. This precise mass measurement allows for the unambiguous determination of its molecular formula, C₈H₁₂O₃, by distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like 2-Ethyl-6-methoxy-2H-pyran-3(6H)-one. In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with other cations (e.g., [M+Na]⁺). For the related compound 6-methoxy-3,6-dihydro-2H-pyran-3-one, predicted ESI-MS adducts include [M+H]⁺ at m/z 129.05463 and [M+Na]⁺ at m/z 151.03657. uni.lu The fragmentation pattern observed in tandem MS (MS/MS) experiments would provide valuable information about the connectivity of the molecule, showing characteristic losses of the ethyl group, methoxy group, and other fragments.

X-ray Crystallography for Solid-State Structure and Tautomerism Studies

Following a comprehensive search of scientific literature and chemical databases, no specific X-ray crystallography data for the solid-state structure of 2-Ethyl-6-methoxy-2H-pyran-3(6H)-one has been publicly reported. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and the precise bond lengths and angles of its solid-state conformation is not available.

The absence of crystallographic data also means that experimental studies on the potential tautomerism of 2-Ethyl-6-methoxy-2H-pyran-3(6H)-one in the solid state have not been conducted. Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a known phenomenon in related β-dicarbonyl systems. Theoretical calculations or solution-state NMR studies could provide insights into potential tautomers, but definitive solid-state structural information from X-ray crystallography is currently unavailable.

Further research, including the successful crystallization of 2-Ethyl-6-methoxy-2H-pyran-3(6H)-one and subsequent X-ray diffraction analysis, would be required to elucidate its precise three-dimensional structure and confirm the presence or absence of tautomeric forms in the solid state. Such studies would provide invaluable data for understanding its molecular geometry and intermolecular interactions.

Investigation of Biological Activities and Structure Activity Relationships Mechanistic Focus

Antimicrobial Properties and Mechanism of Action

The antimicrobial activities of 2H-pyran-3(6H)-one derivatives have been a subject of scientific investigation, revealing their potential against various microbial pathogens. nih.govnih.gov The core chemical structure, particularly the α,β-unsaturated ketone system, is fundamental to its biological function. nih.gov

Derivatives of 6-hydroxy-2H-pyran-3(6H)-ones have demonstrated significant activity, particularly against Gram-positive bacteria. nih.gov For instance, certain derivatives show notable minimum inhibitory concentrations (MIC) against pathogenic strains. One such derivative, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one, exhibited a MIC of 1.56 µg/mL against Staphylococcus aureus. nih.gov An even lower MIC of 0.75 µg/mL was recorded for 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one against a Streptococcus species. nih.gov In general, pyran derivatives have been synthesized and evaluated for their activity against bacteria such as Bacillus subtilis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 2H-Pyran-3(6H)-one Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus ATCC 2593 | 1.56 | nih.gov |

| 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. C203M | 0.75 | nih.gov |

The α,β-enone system within the 2H-pyran-3(6H)-one scaffold is considered essential for its antimicrobial activity. nih.gov This structural motif is a well-known Michael acceptor, capable of reacting with nucleophiles such as the thiol groups of cysteine residues in bacterial enzymes and proteins. This interaction can lead to the inactivation of essential cellular machinery, thereby exerting a bacteriostatic or bactericidal effect. The reactivity of this system is a key determinant of the compound's biological action.

The nature and size of the substituents at the C-2 and C-6 positions of the pyran ring significantly modulate the antimicrobial activity. nih.gov Research indicates that bulkier substituents at the C-2 position are associated with greater antibacterial activity. nih.gov Furthermore, the introduction of specific chemical moieties can be beneficial. For example, substituents such as phenylthio, benzenesulfonyl, p-acetylaminobenzenesulfonyl, and p-bromophenyl have been shown to enhance activity against Gram-positive bacteria. nih.gov This suggests that both steric and electronic properties of the substituents play a crucial role in the interaction with bacterial targets.

One of the proposed mechanisms for the antimicrobial action of certain 2H-pyran-3(6H)-one derivatives, particularly Michael adducts of thiols, involves a retro-Michael reaction. nih.gov This reaction would release the active α,β-enone compound within the biological environment. The retro-Michael reaction is a well-established chemical transformation where a carbon-nucleophile bond formed via a Michael addition is cleaved, regenerating the Michael acceptor and the nucleophile. idexlab.comresearchgate.net This process could allow for the prodrug-like delivery of the active pyranone scaffold to its site of action. The reversibility of the Michael reaction is a known phenomenon, and its occurrence can be influenced by the local chemical environment. raco.caturl.edu

Anticancer Activity and Mechanistic Pathways

The pyran scaffold is found in numerous compounds exhibiting a wide range of pharmacological properties, including anticancer and antitumor activities. nih.govresearchgate.net While direct studies on 2-Ethyl-6-methoxy-2H-pyran-3(6H)-one are limited, the broader class of pyran derivatives has shown promise as cytotoxic agents against various cancer cell lines. mdpi.comresearchgate.net

A key mechanism through which some pyran-containing compounds may exert their anticancer effects is the inhibition of DNA synthesis. nih.govnih.gov For instance, certain 6-methoxy-4H-benzo[h]chromene derivatives, which share the methoxy (B1213986) and pyran-like features, have been reported to have an inhibitory effect on DNA. nih.gov Fostriecin, an antitumor antibiotic containing a 2H-pyran-2-one ring, functions by inhibiting Topoisomerase II, an enzyme critical for DNA replication and transcription. nih.gov Other compounds with similar structures, known as alkylating agents, can attach to DNA bases, leading to the prevention of DNA synthesis and transcription, and can induce DNA strand cross-linking, ultimately inhibiting both DNA and RNA synthesis. nih.gov This disruption of fundamental cellular processes can trigger cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR) of Substituted Pyranones

The biological activity of pyranone derivatives is highly sensitive to the nature and position of substituents on the pyranone ring. squarespace.com Structure-activity relationship (SAR) studies have been crucial in elucidating the features that govern their interactions with biological targets.

A study on 6-substituted 2-pyranones as inactivators of the enzyme α-chymotrypsin demonstrated that substitutions at positions 3, 4, 5, and 6 significantly influence both binding and inactivation. restorativemedicine.org For instance, binding to chymotrypsin (B1334515) was found to be poorest with alkyl substituents at position 3 and most effective with a phenyl group at the same position. restorativemedicine.org The nature of the substituent at the 6-position also plays a critical role; the binding affinity follows the sequence Cl > Br > H > CF3. restorativemedicine.org Only 6-halopyrones demonstrated the ability to inactivate the enzyme, with chloro-substituted variants acting faster than their bromo-substituted counterparts. restorativemedicine.org Furthermore, rapid inactivation of chymotrypsin was observed with 6-chloro-2-pyranones that also possessed a 4-phenyl or 3-(2-naphthylmethyl) substituent. restorativemedicine.org

In the context of antitumor activity, SAR analysis of 6-acrylic phenethyl ester-2-pyranone derivatives revealed different governing principles. squarespace.com It was found that compounds with ortho-substitution on the benzene (B151609) ring of the phenethyl ester moiety showed markedly increased cytotoxic potency. squarespace.com Conversely, the presence of stronger electron-withdrawing groups, such as a 2-F or 2-NO2 on the same ring, led to a decrease in antitumor activity, with these compounds being inactive against all tested cancer cell lines. squarespace.com

Table 1: Structure-Activity Relationship (SAR) of Substituted Pyranones

| Pyranone Scaffold | Substituent & Position | Observed Activity | Key Finding | Reference |

|---|---|---|---|---|

| 6-Substituted 2-Pyranone | Position 3: Phenyl vs. Alkyl | α-Chymotrypsin Inhibition | Phenyl substitution enhances binding compared to alkyl groups. | restorativemedicine.org |

| 6-Substituted 2-Pyranone | Position 6: Halogens (Cl, Br) | α-Chymotrypsin Inactivation | Only 6-halopyrones caused inactivation; Cl > Br in terms of rate. | restorativemedicine.org |

| 6-Acrylic Phenethyl Ester-2-Pyranone | Phenethyl Ring: Ortho-substitution | Antitumor Cytotoxicity | Ortho-substituents increased cytotoxic potency. | squarespace.com |

| 6-Acrylic Phenethyl Ester-2-Pyranone | Phenethyl Ring: Electron-withdrawing groups (e.g., 2-NO2) | Antitumor Cytotoxicity | Strong electron-withdrawing groups decreased or eliminated activity. | squarespace.com |

Other Reported Biological Activities and Potential Molecular Targets

Beyond the activities described above, pyranone derivatives have been shown to interact with various other biological targets, modulating enzyme activity, cell signaling pathways, and receptor functions.

Enzyme Interaction Studies and Metabolic Pathway Modulation

Pyranone derivatives are known to interact with a range of enzymes, leading to either inhibition or acting as substrates for metabolic transformation. The enzyme 2-pyrone-4,6-dicarboxylate (PDC) lactonase (LigI), for example, catalyzes the reversible hydrolysis of PDC in the degradation of lignin (B12514952). nih.gov Mechanistic studies using a combined quantum mechanics and molecular mechanics (QM/MM) approach revealed that the catalytic reaction involves three main steps: nucleophilic attack, cleavage of the lactone's C-O bond, and an intramolecular proton transfer. nih.gov In this process, the amino acid residue Asp248 acts as a general base to activate a water molecule for the hydrolysis. nih.gov

Other pyranones have been shown to modulate critical cellular pathways. The compound identified as 5o, a 6-acrylic phenethyl ester-2-pyranone derivative, was found to induce apoptosis and arrest the cell cycle at the G2/M phase in HeLa cancer cells. squarespace.com This effect was achieved by decreasing the cellular levels of key G2/M checkpoint regulatory proteins, including CyclinB1, the mitotic cyclin-dependent kinase Cdc2, and the mitotic phosphatase Cdc25C, in a dose-dependent manner. squarespace.com This demonstrates a clear modulation of the cell cycle pathway. Additionally, some natural 2-pyrones, such as triacetic acid lactone, are known to be precursors in the biosynthesis of enzymes like α-chymotrypsin and elastase. nih.gov

Table 2: Enzyme Interactions and Metabolic Pathway Modulation by Pyranone Derivatives

| Pyranone Derivative | Enzyme/Pathway | Mechanism of Action | Outcome | Reference |

|---|---|---|---|---|

| 2-Pyrone-4,6-dicarboxylate (PDC) | LigI (PDC Lactonase) | Serves as a substrate for enzymatic hydrolysis. | Reversible ring-opening to aid in lignin degradation. | nih.gov |

| 6-Acrylic Phenethyl Ester-2-pyranone (Compound 5o) | Cell Cycle Pathway (G2/M Checkpoint) | Downregulation of CyclinB1, Cdc2, and Cdc25C proteins. | Cell cycle arrest at G2/M phase and induction of apoptosis. | squarespace.com |

| 6-Substituted 2-Pyranones | α-Chymotrypsin | Covalent modification of the enzyme's active site. | Irreversible inactivation of the enzyme. | restorativemedicine.org |

| Hispidin | Nrf2 Signaling Pathway | Activation of Nrf2 and upregulation of downstream Phase II enzymes. | Protection against oxidative damage in retinal pigment epithelial cells. | nih.gov |

Pharmacological Profile of Pyrone Derivatives (e.g., Analgesic, Antihypoxic, Spasmolytic Activities at a Mechanistic Level)

The pharmacological activities of pyranone derivatives have been explored, with significant findings in the area of analgesia.

Analgesic Activity: Certain pyranone derivatives exhibit notable analgesic properties. Kavalactones, a class of lactone compounds found in the Piper methysticum plant, are well-known for these effects. taylorandfrancis.comnih.gov Synthetic analogues have been developed to explore this potential further. One such analogue, 6-(4-fluorophenyl)-4-methoxy-5,6-dihydropyran-2-one (compound 2d), was shown to exert potent and dose-dependent analgesic activity in mouse models of pain, including acetic acid-induced writhing, formalin, capsaicin, and glutamate-induced nociception. nih.gov Crucially, the mechanism of action for this compound does not appear to involve the opioid system and is not associated with changes in locomotor activity. nih.gov Other kavalactones, such as kavain (B167398) and dihydrokavain, also possess significant analgesic effects, with kavain demonstrating surface anesthetic strength comparable to cocaine. restorativemedicine.org Some bufadienolides, which are steroids containing a 2-pyrone ring, have also been reported to have analgesic and surface anesthetic activities. researchgate.net In contrast, a tetrahydropyran (B127337) derivative, (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (B129727), demonstrated an antinociceptive effect that was mediated by the opioid system, highlighting how saturation of the pyran ring can alter the mechanism of action. nih.gov

Antihypoxic and Spasmolytic Activities: In the reviewed scientific literature, specific mechanistic studies detailing the antihypoxic or spasmolytic activities of simple 2-pyranone derivatives like 2-Ethyl-6-methoxy-2H-pyran-3(6H)-one were not prominently available.

Table 3: Pharmacological Profile of Pyrone Derivatives

| Activity | Derivative Class/Compound | Mechanism of Action | Reference |

|---|---|---|---|

| Analgesic | Kavain analogue (6-(4-fluorophenyl)-4-methoxy-5,6-dihydropyran-2-one) | Non-opioid pathway; specific mechanism remains to be fully elucidated. | nih.gov |

| Analgesic / Anesthetic | Kavain | Non-opiate pathway; local anesthetic properties noted. | restorativemedicine.org |

| Analgesic | Bufadienolides | Reported analgesic and surface anesthetic properties. | researchgate.net |

| Antihypoxic | N/A | Data not available in the reviewed literature for this compound class. | |

| Spasmolytic | N/A | Data not available in the reviewed literature for this compound class. |

Receptor Antagonism and Physiological Pathway Modulation

Pyranone-containing structures have been identified as modulators of key physiological pathways and as antagonists for specific receptors.

Receptor Antagonism: Fused pyran derivatives have shown potent receptor antagonism. A series of highly functionalized pyrano-[2,3b]-pyridines were found to act as potassium channel antagonists, specifically blocking the I(Kur) channel encoded by the hKV1.5 gene with sub-micromolar activity. mdpi.com The kavalactone yangonin, a natural 2-pyrone derivative, has been identified as a novel ligand for the cannabinoid receptor 1 (CB1), indicating direct interaction with the endocannabinoid system. squarespace.com

Physiological Pathway Modulation: Bufadienolides, a class of C-24 steroids characterized by an α-pyrone ring at the C-17 position, exert their biological effects through potent inhibition of the Na+/K+ ATPase pump. nih.govresearchgate.net This inhibition leads to an alteration of intracellular calcium concentration, which is the pharmacological mechanism behind their observed cardiotonic and anti-inflammatory activities. nih.gov Additionally, a gamma-pyrone derivative, comenic acid, has been shown to activate an opioid-like receptor-mediated signaling pathway that modulates NaV1.8 sodium channels in primary sensory neurons, which are critical for nociceptive signal generation. cdnsciencepub.com

Table 4: Receptor Antagonism and Pathway Modulation by Pyrone Derivatives

| Activity | Derivative Class/Compound | Target | Mechanism of Action | Reference |

|---|---|---|---|---|

| Receptor Antagonism | Pyrano-[2,3b]-pyridines | Potassium Channel (I(Kur) / hKV1.5) | Direct blockade of the ion channel. | mdpi.com |

| Receptor Antagonism | Yangonin (Kavalactone) | Cannabinoid Receptor 1 (CB1) | Acts as a direct ligand for the CB1 receptor. | squarespace.com |

| Pathway Modulation | Bufadienolides | Na+/K+ ATPase Pump | Inhibition of the pump, leading to altered intracellular Ca2+ levels. | nih.gov |

| Pathway Modulation | Comenic Acid (γ-pyrone) | Opioid-like Receptor / NaV1.8 Channel | Activation of a receptor pathway that modulates sodium channel activity. | cdnsciencepub.com |

Compound Index

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of pyranone derivatives. These methods allow for the detailed analysis of molecular orbitals, charge distribution, and the prediction of sites susceptible to electrophilic or nucleophilic attack.

For pyranone systems, DFT calculations are routinely employed to determine optimized geometries, vibrational frequencies, and electronic properties. nih.govscifiniti.com A study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, for instance, utilized DFT with the B3LYP functional and a 6-311G(d,p) basis set to analyze its molecular structure and electronic characteristics. materialsciencejournal.org Similar approaches can be applied to 2-Ethyl-6-methoxy-2H-pyran-3(6H)-one to understand how the ethyl and methoxy (B1213986) substituents influence the geometry and electronic nature of the pyranone ring.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. audreyli.com For pyranone derivatives, the HOMO is often localized on the pyran ring, while the LUMO distribution can vary depending on the substituents. scifiniti.com

Furthermore, the Molecular Electrostatic Potential (MESP) surface can be calculated to visualize the charge distribution and predict regions for intermolecular interactions. In pyranones, the carbonyl oxygen typically represents a region of negative electrostatic potential, making it a likely site for hydrogen bonding and electrophilic attack. nih.gov

Table 1: Representative Global Reactivity Descriptors Calculated for Pyranone Derivatives using DFT

| Descriptor | Definition | Typical Significance for Pyranones |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capacity; influences interactions with electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capacity; influences interactions with nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. audreyli.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Represents the power to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the global electrophilic nature of the molecule. |

Note: The values for these descriptors for 2-Ethyl-6-methoxy-2H-pyran-3(6H)-one would require specific DFT calculations.

Molecular Modeling and Simulations for Conformational Analysis

The three-dimensional structure and conformational flexibility of a molecule are critical to its biological function and interaction with other molecules. Molecular modeling and simulations, such as molecular dynamics (MD), provide a means to explore the conformational space of 2-Ethyl-6-methoxy-2H-pyran-3(6H)-one.

Conformational analysis of halogenated pyran analogues has shown that all analogues tend to adopt a standard 4C1-like chair conformation. nih.gov DFT calculations can be used to determine the relative energies of different conformers, identifying the most stable, low-energy structures. nih.gov Cremer-Pople puckering parameters are often used to precisely describe the conformation of the pyranoid ring. nih.gov

Molecular dynamics simulations can further investigate the dynamic behavior of the molecule in different environments, such as in aqueous solution. These simulations track the movements of atoms over time, providing insights into the stability of different conformations and the flexibility of the molecule. nih.gov For example, MD simulations have been used to study the stability of kojic acid fused 2-amino-3-cyano-4H-pyran derivatives within the binding site of tyrosinase, revealing stable interactions throughout the simulation. nih.gov

In Silico Prediction of Biological Activity and Target Interactions

In silico methods are a cornerstone of modern drug discovery, enabling the rapid screening of compounds for potential biological activities and the prediction of their pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).

For 2-Ethyl-6-methoxy-2H-pyran-3(6H)-one, various computational tools can be used to predict its potential as a bioactive agent. Molecular docking is a widely used technique to predict the binding mode and affinity of a small molecule to a biological target, such as a protein receptor or enzyme. For instance, pyrano[2,3-d]pyrimidine derivatives have been docked into the active sites of various enzymes to assess their potential as antimicrobial and anticancer agents. nih.govresearchgate.net Given the known biological activities of the pyranone scaffold, 2-Ethyl-6-methoxy-2H-pyran-3(6H)-one could be virtually screened against a panel of biological targets associated with inflammation, cancer, or microbial infections.

In addition to predicting efficacy, it is crucial to assess the drug-likeness and ADMET properties of a compound early in the discovery process. Several computational models are available for this purpose. For example, Lipinski's Rule of Five is a widely used filter to evaluate drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. In silico tools can also predict properties such as aqueous solubility, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicities. nih.gov Studies on pyrano[2,3-d]pyrimidine and sulfonamide derivatives have successfully employed these in silico ADMET predictions to identify candidates with favorable pharmacokinetic profiles. nih.govresearchgate.net

Table 2: Common In Silico Predictions for Drug Discovery

| Prediction Type | Method/Tool | Relevance for 2-Ethyl-6-methoxy-2H-pyran-3(6H)-one |

| Biological Target Binding | Molecular Docking, Pharmacophore Modeling | Predicts potential interactions with proteins, guiding experimental testing. nih.gov |

| Drug-Likeness | Lipinski's Rule of Five, Veber's Rules | Assesses the likelihood of the compound being an orally active drug. |

| ADMET Properties | QSAR models, software like SwissADME, Toxtree | Predicts absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov |

| Bioavailability | In silico models based on physicochemical properties | Estimates the fraction of the administered dose that reaches systemic circulation. |

Computational Mechanistic Elucidation of Reactions

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and reaction energy profiles. This is particularly valuable for understanding the synthesis and reactivity of heterocyclic compounds like 2-Ethyl-6-methoxy-2H-pyran-3(6H)-one.

The synthesis of pyranone derivatives often involves multi-component reactions or cyclization reactions. researchgate.net DFT calculations can be used to model these reaction pathways. For example, in the 1,3-dipolar cycloaddition reactions to form pyrazole (B372694) derivatives, DFT has been used to determine the activation energies for different possible pathways, thereby explaining the observed regioselectivity and stereoselectivity. libretexts.org

For 2-Ethyl-6-methoxy-2H-pyran-3(6H)-one, computational studies could elucidate the mechanism of its formation, which may involve reactions such as Michael addition or cycloaddition. mdpi.com Furthermore, the reactivity of the pyranone ring itself can be studied. The α,β-unsaturated ketone moiety within the pyranone structure is a key functional group that can participate in various reactions. Computational studies can model the addition of nucleophiles to this system, providing a deeper understanding of its chemical behavior.

A computational study on the thermal decomposition of dihydropyran derivatives used DFT to analyze a concerted mechanism involving a six-membered cyclic transition state. Such studies provide fundamental knowledge about the stability and reactivity of the pyran ring system under different conditions. By identifying the transition state structures and calculating the associated energy barriers, chemists can better predict reaction outcomes and design more efficient synthetic routes.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Utilization as Chiral Synthons in Stereoselective Transformations

The inherent chirality of 2-Ethyl-6-methoxy-2H-pyran-3(6H)-one makes it an excellent chiral synthon for stereoselective reactions. A chiral synthon is a molecule or an intermediate that contains a stereocenter and is used in the synthesis of a target molecule to introduce a specific stereochemistry. The stereocenters at the C-2 and C-6 positions of the pyranone ring can effectively control the stereochemical outcome of subsequent reactions, leading to the formation of specific diastereomers.

One of the most significant applications in this context is its use as a dienophile in Diels-Alder cycloadditions. nih.gov Optically active 2-alkoxy-2H-pyran-3(6H)-ones, close analogs of the title compound, have been shown to react with dienes like butadiene and 2,3-dimethylbutadiene with high diastereoselectivity. nih.gov The reaction proceeds via the approach of the diene from the less sterically hindered face of the dihydropyranone, resulting in the preferential formation of one diastereomer. nih.gov The use of Lewis acid catalysts can further enhance both the reaction yield and the diastereoselectivity. nih.gov This stereocontrol is crucial for the synthesis of complex molecules where specific stereoisomers are required for biological activity.

Table 1: Diastereoselective Diels-Alder Reactions of 2-Alkoxy-2H-pyran-3(6H)-ones

| Dienophile | Diene | Conditions | Diastereoselectivity | Yield | Reference |

| 2-Alkoxy-2H-pyran-3(6H)-one | Butadiene | Thermal | >80% | ~50% | nih.gov |

| 2-Alkoxy-2H-pyran-3(6H)-one | Butadiene | Lewis Acid Catalyzed | >94% | ~80% | nih.gov |

| 2-Alkoxy-2H-pyran-3(6H)-one | 2,3-Dimethylbutadiene | Thermal | >80% | ~50% | nih.gov |

| 2-Alkoxy-2H-pyran-3(6H)-one | 2,3-Dimethylbutadiene | Lewis Acid Catalyzed | >94% | ~80% | nih.gov |

The ability to direct the formation of new stereocenters makes compounds like 2-Ethyl-6-methoxy-2H-pyran-3(6H)-one indispensable tools for chemists aiming to build complex, three-dimensional molecular architectures with high precision. mdpi.comresearchgate.net

Role as Key Intermediates in the Synthesis of Complex Natural Products

The pyranone scaffold is a common structural motif found in a multitude of biologically active natural products. nih.govmdpi.com Consequently, 2-Ethyl-6-methoxy-2H-pyran-3(6H)-one and related derivatives are highly sought-after intermediates for the total synthesis of these complex molecules. Their functional groups—the ketone, the ether, and the double bond—serve as synthetic "handles" that can be manipulated to elaborate the core structure into more complex frameworks. nih.gov

For example, chiral pyranone intermediates have been instrumental in the synthesis of various fungal metabolites, including dermolactone, mellein, and ochratoxin α. mdpi.comnih.gov The synthesis of these natural products often relies on a strategy where a chiral pyranone core is constructed early in the synthetic sequence. This core, containing the necessary stereochemical information, is then carried through a series of reactions to build the final natural product. nih.gov The synthesis of complex macrocyclic natural products such as neopeltolide (B1256781) and okilactomycin (B1677195) has also utilized pyranone-forming reactions to establish the key 2,6-cis stereochemistry of the tetrahydropyran (B127337) ring embedded within the larger structure. nih.gov

Building Blocks for the Construction of Diverse Heterocyclic Scaffolds

Beyond their use in synthesizing molecules that retain the pyran ring, 2H-pyran-2-one derivatives are powerful building blocks for constructing a wide variety of other heterocyclic systems. researchgate.netresearchgate.netimist.ma The pyranone ring is susceptible to reactions with various nucleophiles, which can lead to ring-opening and subsequent rearrangement or recyclization to form new heterocyclic scaffolds. researchgate.netimist.ma

The reactivity of the 2H-pyran-2-one system is characterized by several electrophilic sites, primarily the carbon atoms at positions 2, 4, and 6. researchgate.netimist.ma This allows for reactions with a broad spectrum of nucleophiles, including those based on nitrogen, oxygen, and sulfur. researchgate.net

Nitrogen Nucleophiles: Reactions with reagents like substituted amines, hydrazines, hydroxylamine, and various amino-heterocycles (e.g., 2-aminopyridine, 5-aminopyrazole, 2-aminobenzimidazole) can lead to the formation of nitrogen-containing heterocycles. researchgate.netimist.ma The reaction often involves an initial nucleophilic attack on the pyranone ring, followed by ring opening and intramolecular condensation to yield stable five-, six-, or seven-membered heterocyclic systems. imist.ma